

# Application Note: Solid-Phase Extraction (SPE) for Myosmine Cleanup in Food Matrices

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Compound of Interest		
Compound Name:	Myosmine	
Cat. No.:	B191914	Get Quote

### Introduction

**Myosmine**, a pyridine alkaloid structurally related to nicotine, has been identified in a variety of food products, including cereals, fruits, vegetables, and dairy products.[1][2][3][4] Its presence in the food chain is a subject of interest due to its potential to form N'-nitrosonornicotine (NNN), a known carcinogen, through nitrosation.[1] Accurate quantification of **myosmine** in complex food matrices is therefore crucial for food safety and toxicological assessments. Solid-phase extraction (SPE) is a widely utilized sample cleanup technique that effectively removes interfering compounds from sample extracts, leading to improved accuracy and lower detection limits in subsequent analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] This application note provides a detailed protocol for the cleanup of **myosmine** in food samples using C18 SPE cartridges.

## Analytical Challenge

Food matrices are inherently complex, containing a wide range of compounds such as fats, proteins, carbohydrates, and pigments that can interfere with the accurate quantification of **myosmine**.[6][7] These matrix effects can lead to signal suppression or enhancement in mass spectrometry-based detection methods, resulting in inaccurate measurements.[5] An effective cleanup step is therefore essential to isolate **myosmine** from these interfering components.

Solution: Solid-Phase Extraction (SPE)



SPE offers a robust and efficient method for the cleanup of **myosmine** from food extracts.[1][8] The use of a reversed-phase sorbent, such as C18, allows for the retention of the moderately polar **myosmine** while more polar interferences are washed away. Subsequent elution with an appropriate organic solvent provides a cleaner sample extract for instrumental analysis. The use of a deuterated internal standard, such as **Myosmine**-d4, is highly recommended to compensate for any analyte loss during sample preparation and to correct for matrix effects.[5] [9][10]

# **Quantitative Data Summary**

The following tables summarize the concentrations of **myosmine** found in various food products and the analytical performance of methods utilizing SPE for cleanup.

Table 1: Myosmine Concentrations in Various Food Products



Food Product	Myosmine Concentration (ng/g)	Reference
Maize	0.3 ± 0.1	[10]
Rice	0.2 ± 0.1	[10]
Wheat flour	0.7 ± 0.2	[10]
Millet	$0.4 \pm 0.1$	[10]
Potato	0.7 - 2.8 ± 0.8	[1][10]
Milk (3.5% fat)	0.3 - 0.6	[1][10]
Cream (30% fat)	$6.1 \pm 1.8$	[1][10]
Peanuts (roasted)	0.2 - 3.9	[1]
Hazelnuts (roasted)	0.3 - 2.1	[1]
Cocoa Powder	0.4 - 0.6 ± 0.2	[1][10]
Popcorn	$3.1 \pm 0.9$	[10]
Tomato	0.2 ± 0.1	[10]
Carrot	$0.02 \pm 0.01$	[1][10]
Pineapple	$0.1 \pm 0.0$	[10]
Kiwi	$0.1 \pm 0.0$	[10]
Apples	0.1 ± 0.0	[10]

Note: **Myosmine** was not detectable in lettuce, spinach, cucumber, onion, banana, tangerines, and grapes in the cited studies.[1][4]

Table 2: Analytical Performance of Myosmine Quantification using SPE Cleanup



Analytical Method	Matrix	Limit of Detection (LOD)	Recovery Rate (%)	Reference
GC-MS	Various Foods	15 ± 5 pg	51.6 - 90.5	[2][10]
HS-SPME-GC- MS/MS	Chocolate	0.000110 mg/kg	Not Reported	[10]

# **Experimental Protocols**

Protocol 1: Myosmine Extraction and SPE Cleanup from Food Samples for GC-MS Analysis

This protocol is adapted from the methodology described by Tyroller et al. (2002).[10]

- 1. Materials and Reagents
- Myosmine standard
- Myosmine-d4 (internal standard)
- Dichloromethane (CH2Cl2)
- Sodium hydroxide (NaOH), 1 M
- Anhydrous sodium sulfate (Na2SO4)
- C18 Solid-Phase Extraction (SPE) cartridges
- Methanol (MeOH)
- Water (HPLC grade)
- Ethyl acetate
- 2. Sample Preparation and Extraction
- Homogenize 10 g of the food sample.



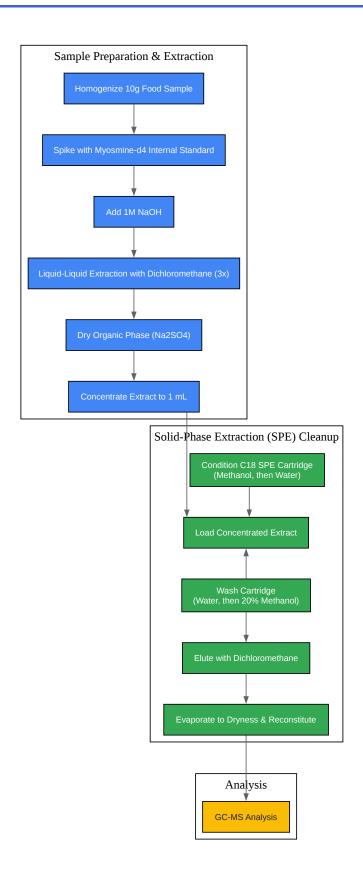
- Add a known amount of Myosmine-d4 internal standard solution to the homogenized sample.
- Add 50 mL of 1 M NaOH to the sample and mix thoroughly.
- Perform a liquid-liquid extraction by adding 50 mL of dichloromethane and shaking vigorously for 30 minutes. Repeat the extraction two more times with fresh dichloromethane.
- · Combine the organic phases.
- Dry the combined organic extract over anhydrous Na2SO4.
- Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
- 3. Solid-Phase Extraction (SPE) Cleanup
- Conditioning: Pre-condition the C18 SPE cartridge by passing 5 mL of methanol followed by
  5 mL of water through the cartridge. Do not allow the cartridge to go dry.
- Loading: Apply the concentrated extract from step 2.7 onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove polar interferences.
- Elution: Elute the myosmine and Myosmine-d4 from the cartridge with 5 mL of dichloromethane.
- Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 μL) of ethyl acetate for GC-MS analysis.
- 4. GC-MS Analysis
- GC Column: 30 m x 0.25 mm ID, 0.25 μm film thickness fused-silica capillary column (e.g., DB-5ms).[9]
- Injector: Splitless mode.



- · Carrier Gas: Helium.
- MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for target ions of **myosmine** and **myosmine**-d4.

# **Diagrams**

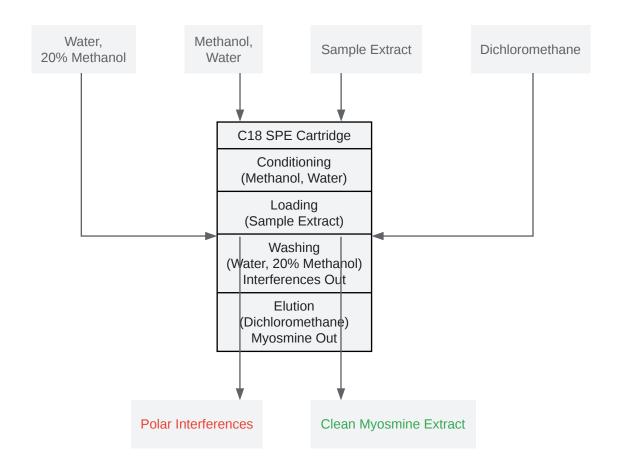




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Caption: Experimental workflow for **myosmine** cleanup in food matrices using SPE.





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Caption: Step-by-step process within the C18 SPE cartridge for **myosmine** cleanup.

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